molecular formula C10H14N2O B1523974 4-amino-N,N,2-trimethylbenzamide CAS No. 862470-14-2

4-amino-N,N,2-trimethylbenzamide

Cat. No. B1523974
CAS RN: 862470-14-2
M. Wt: 178.23 g/mol
InChI Key: DPYZPMBEYWHIDM-UHFFFAOYSA-N
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Description

4-amino-N,N,2-trimethylbenzamide is a chemical compound with the CAS Number: 862470-14-2 . It has a molecular weight of 178.23 and is typically in powder form .


Synthesis Analysis

The synthesis of 4-amino-N,N,2-trimethylbenzamide involves the use of 4-amino-2-methylbenzoic acid and N,N-dimethylammonium chloride with triethylamine in dichloromethane at 20℃ for 0.5h . This is followed by a reaction with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane for 10h .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-N,N,2-trimethylbenzamide . The InChI code is 1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

4-amino-N,N,2-trimethylbenzamide is a powder with a molecular weight of 178.23 . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial Agent Development

4-amino-N,N,2-trimethylbenzamide has been studied for its potential use as a building block in the synthesis of antibacterial agents. Its structural properties allow for the creation of ion-associate complexes that exhibit antibacterial activity, which can be crucial in the development of new antibiotics to combat resistant strains of bacteria .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its amine group is a functional handle that can be used to introduce various substituents, aiding in the synthesis of a wide range of chemical entities with potential applications in pharmaceuticals and materials science .

Material Science Research

In material science, 4-amino-N,N,2-trimethylbenzamide can be utilized to modify the surface properties of materials. By incorporating this compound into polymers or coatings, researchers can alter hydrophobicity, adhesion, and other surface characteristics important for material performance .

Analytical Chemistry

As a reference standard, 4-amino-N,N,2-trimethylbenzamide is used in analytical chemistry to ensure the accuracy of chromatographic or spectroscopic analyses. It helps in the calibration of instruments and validation of analytical methods, particularly in pharmaceutical quality control .

Computational Chemistry

The compound’s well-defined structure and properties make it suitable for computational studies. Researchers can use it to model interactions with biological targets, predict pharmacokinetic properties, or simulate its behavior in various chemical environments .

Drug Discovery

4-amino-N,N,2-trimethylbenzamide can be used in drug discovery as a scaffold for the generation of compound libraries. These libraries can be screened against various targets to identify potential lead compounds for further development .

Pharmacological Studies

The compound’s ability to form derivatives with different pharmacological activities makes it valuable for pharmacological research. By modifying its structure, scientists can explore its effects on various biological pathways and systems .

Safety and Toxicology

Understanding the safety profile of 4-amino-N,N,2-trimethylbenzamide is essential. It is used in toxicological studies to assess its hazard potential, including its impact on cellular health and its interaction with biological macromolecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZPMBEYWHIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,N,2-trimethylbenzamide

Synthesis routes and methods

Procedure details

A solution of 1.7 g (8.16 mmol) 2,N,N-trimethyl-4-nitro-benzamide in 45 ml MeOH:THF=1:1 is hydrogenated in the presence of 0.2 g 10% Pd/C (Fluka 75990). The reaction mixture is filtered (2 glass fiber filters used) and the filtrate is concentrated in vacuo to afford the crude title compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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